molecular formula C21H18N4OS B2776302 (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one CAS No. 956513-92-1

(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one

Katalognummer B2776302
CAS-Nummer: 956513-92-1
Molekulargewicht: 374.46
InChI-Schlüssel: RISRMNMSSVGUCC-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one is a useful research compound. Its molecular formula is C21H18N4OS and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

This compound has shown potential in cancer research, particularly as an anticancer agent. A study synthesized and evaluated the in vitro cytotoxicity of similar compounds against human tumor cell lines, highlighting one variant, compound 3i, which exhibited potent growth inhibition against melanoma and ovarian cancer cells. Another analog, 3a, displayed inhibitory effects on melanoma and renal cancer cell lines, indicating potential for further development as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Synthesis and Applications in Medicinal Chemistry

The compound's derivatives have been synthesized using urea/thiourea as catalysts under solvent-free conditions. This method is eco-friendly and high yielding, providing a practical approach for the synthesis of pyrazolyl-2,4-thiazolidinediones/pyrazolyl-2-iminothiazolidine-4-ones with potential applications in medicinal chemistry (Konkala & Dubey, 2017).

Synthesis of Sulfur-Nitrogen Heterocycles

The compound has been utilized in the synthesis of sulfur-nitrogen heterocycles. These heterocycles are important in various fields of chemistry and can be used in the synthesis of pharmaceuticals and other biologically active compounds (Bagdatli, Akkus, Yolacan, & Öcal, 2007).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. Some compounds have shown remarkable antifungal activity and effectiveness against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Aneja, Lohan, Arora, Sharma, Aneja, & Prakash, 2011).

Dyeing Properties

The compound has also been explored for its dyeing properties. This research avenue is part of the ongoing effort to synthesize new heterocycles with potential dyeing and biological properties, expanding its applications beyond medicinal chemistry (Bagdatli & Ocal, 2012).

Antimicrobial and Antifungal Agents

Its derivatives have been synthesized and tested as potential antimicrobial and antifungal agents. Such research is crucial in addressing the increasing resistance to current antimicrobial drugs and finding novel therapeutic options (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one involves the condensation of 4-ethylphenylhydrazine and 1-phenyl-3-methyl-2-pyrazolin-5-one to form (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with thiosemicarbazide to form (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one, which is then isomerized to the desired (Z)-isomer.", "Starting Materials": [ "4-ethylphenylhydrazine", "1-phenyl-3-methyl-2-pyrazolin-5-one", "thiosemicarbazide" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine and 1-phenyl-3-methyl-2-pyrazolin-5-one in ethanol to form (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one.", "Step 2: Reaction of (E)-3-(4-ethylphenyl)-1-phenyl-2-pyrazolin-5-one with thiosemicarbazide in ethanol to form (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one.", "Step 3: Isomerization of (E)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one to the desired (Z)-isomer using a base such as potassium hydroxide." ] }

CAS-Nummer

956513-92-1

Produktname

(Z)-5-((3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-iminothiazolidin-4-one

Molekularformel

C21H18N4OS

Molekulargewicht

374.46

IUPAC-Name

(5Z)-2-amino-5-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H18N4OS/c1-2-14-8-10-15(11-9-14)19-16(12-18-20(26)23-21(22)27-18)13-25(24-19)17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,26)/b18-12-

InChI-Schlüssel

RISRMNMSSVGUCC-PDGQHHTCSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N)C4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.